3'-Chloro-2,2-dimethyl-5'-fluoropropiophenone
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Overview
Description
3’-Chloro-2,2-dimethyl-5’-fluoropropiophenone is a chemical compound that belongs to the class of propiophenones. It is characterized by its white crystalline powder form and is commonly used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2,2-dimethyl-5’-fluoropropiophenone typically involves the reaction of 3’-chloro-2,2-dimethylpropiophenone with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the fluorination process.
Industrial Production Methods
In industrial settings, the production of 3’-Chloro-2,2-dimethyl-5’-fluoropropiophenone is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous quality control measures to monitor the purity and concentration of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-2,2-dimethyl-5’-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Chloro-2,2-dimethyl-5’-fluoropropiophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Chloro-2,2-dimethyl-5’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3’-Chloro-2,2-dimethylpropiophenone
- 3’-Fluoro-2,2-dimethylpropiophenone
- 3’-Bromo-2,2-dimethyl-5’-fluoropropiophenone
Uniqueness
3’-Chloro-2,2-dimethyl-5’-fluoropropiophenone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c1-11(2,3)10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYCKKAXMXCYON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=CC(=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642478 |
Source
|
Record name | 1-(3-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-48-8 |
Source
|
Record name | 1-(3-Chloro-5-fluorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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